2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR signals (in deuterated chloroform) include:
- δ 1.2–1.8 ppm (m, 10H) : Piperidine ring protons and methylene groups in the ethyloxyethyl chain.
- δ 2.5–3.0 ppm (m, 3H) : N–CH₂ protons adjacent to the piperidine nitrogen.
- δ 3.4–3.7 ppm (t, 2H) : Methylene protons adjacent to the ether oxygen (–O–CH₂–).
- δ 4.9–5.1 ppm (m, 2H) : Vinyl protons from the pent-4-enyl double bond.
- δ 5.7–5.9 ppm (m, 1H) : Allylic proton adjacent to the double bond .
¹³C NMR data would feature peaks for the piperidine carbons (δ 25–50 ppm), ether-linked carbons (δ 70–75 ppm), and the vinyl carbons (δ 115–125 ppm) .
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would show:
- Base peak at m/z 198 : Corresponding to the loss of HCl (36.46 g/mol) from the parent ion.
- Fragments at m/z 84 and 98 : Characteristic of piperidine ring cleavage .
Comparative Structural Analysis with Related Piperidine Derivatives
The structural uniqueness of this compound becomes evident when compared to analogues:
The pentenyloxyethyl moiety introduces a reactive alkene group, enabling potential downstream chemical modifications (e.g., hydrofunctionalization or cycloadditions) not feasible in saturated derivatives . This functionality positions the compound as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2-pent-4-enoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-3-6-10-14-11-8-12-7-4-5-9-13-12;/h2,12-13H,1,3-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWSQKXCTOYHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Stepwise Synthesis Approach
Preparation of 2-(4-Pentenyloxy)ethyl Intermediate
- The 4-pentenyloxy group is typically introduced via nucleophilic substitution reactions involving 4-penten-1-ol or related alkoxy precursors.
- The alkoxyethyl intermediate is synthesized by etherification of 4-penten-1-ol with ethylene glycol derivatives or haloalkyl reagents under basic or catalytic conditions.
Piperidine Functionalization
- Piperidine is reacted with the prepared 2-(4-pentenyloxy)ethyl electrophile, often a halide or tosylate derivative, via nucleophilic substitution at the nitrogen atom.
- This step may involve the use of solvents such as toluene or chloroform and controlled heating to facilitate substitution.
Formation of Hydrochloride Salt
- The free base of 2-[2-(4-Pentenyloxy)ethyl]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., 2-propanol).
- Crystallization from alcohols or other solvents yields the pure hydrochloride salt, which is more stable and easier to handle.
One-Pot and Two-Step Methods
- Literature indicates that similar piperidine derivatives can be prepared via a two-step process: first, formation of a hydroxyethyl intermediate followed by chlorination and substitution reactions.
- For example, in the preparation of related 2-piperidinoethyl derivatives, piperidine reacts with ethylene chlorohydrin to form a hydroxyethyl intermediate, which is then chlorinated using thionyl chloride in toluene at 70–85°C to yield the chloroethyl derivative. The product crystallizes directly from the reaction mixture and is purified by recrystallization from 2-propanol, achieving yields around 58–68% with additional recovery from mother liquors.
- Although this exact method is for a simpler piperidine derivative, analogous conditions can be adapted for the 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride synthesis, with the pentenyloxy group introduced prior to or after the chlorination step depending on reactivity.
Representative Experimental Procedure (Adapted)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Piperidine (5.8 L), Toluene (5 L), Ethylene chlorohydrin (4.16 L) | Heat mixture to reflux (~110°C) for 3 hours | Formation of 2-hydroxyethylpiperidine intermediate |
| 2 | Add Toluene (7 L), then Thionyl chloride (4.53 L in 1.25 L toluene) | Stir at 78–80°C for 4 hours | Chlorination to 2-chloroethylpiperidine hydrochloride |
| 3 | Cool reaction mixture overnight | Crystallization of hydrochloride salt | Isolation of crude product (9.4 kg) |
| 4 | Recrystallize from 2-propanol | Purification | Pure hydrochloride salt (6.3 kg, 58% yield) |
Note: This procedure is for a related piperidine hydrochloride; for the pentenyloxy derivative, the 4-pentenyloxy substituent is introduced via etherification before or after these steps depending on synthetic design.
Data Table: Key Properties and Identifiers of this compound
Research Findings and Optimization Notes
- The two-step method involving hydroxyethyl intermediate isolation followed by chlorination is well-documented but can be time-consuming and yield-limiting.
- One-pot methods using aromatic solvents (e.g., toluene) and controlled addition of thionyl chloride improve yield and simplify purification.
- The presence of the 4-pentenyloxy group requires careful control of reaction conditions to avoid side reactions such as polymerization or elimination.
- Recrystallization from 2-propanol is effective for purity enhancement.
- Alternative activating agents or catalysts (e.g., carbodiimides) may be used in etherification steps to improve coupling efficiency.
- Industrial preparation benefits from solvent recycling and process intensification to reduce costs.
Chemical Reactions Analysis
2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring with a pentenyloxy side chain, which contributes to its reactivity and interaction with biological systems. The presence of the pentenyloxy group enhances its solubility and ability to form derivatives, making it a versatile building block in synthetic chemistry.
Chemistry
In the realm of chemistry, 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, allowing for the formation of diverse derivatives.
- Cross-Coupling Reactions: It can be utilized in coupling reactions to synthesize larger molecular frameworks.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Formation of substituted piperidines |
| Cross-Coupling | Synthesis of complex organic molecules |
| Oxidation | Conversion to alcohols or ketones |
Biology
In biological research, this compound is utilized to study interactions between small molecules and biological targets. Its potential applications include:
- Ligand Development: It can serve as a ligand in binding assays to investigate receptor-ligand interactions.
- Pharmacological Studies: The compound may be explored for its effects on specific biological pathways, potentially leading to new therapeutic agents.
Case Study: Ligand Binding Assays
In a recent study, researchers used this compound to evaluate its binding affinity to certain receptors involved in neurological disorders. The findings suggested promising interactions that warrant further investigation into its therapeutic potential.
Medicine
The medicinal applications of this compound are particularly noteworthy. It is being researched as a precursor for the synthesis of pharmaceuticals targeting various diseases. Potential areas include:
- Neuropharmacology: Investigating its role in modulating neurotransmitter systems.
- Anticancer Research: Exploring its efficacy against specific cancer cell lines.
Table 2: Potential Medicinal Applications
| Application Area | Description |
|---|---|
| Neuropharmacology | Modulation of neurotransmitter activity |
| Anticancer Research | Efficacy against cancer cell lines |
Industrial Applications
Beyond research, this compound has potential industrial applications, particularly in the production of agrochemicals and specialty chemicals. Its versatility allows it to be incorporated into formulations that require specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among piperidine hydrochloride derivatives lie in their substituents, which directly impact molecular weight, solubility, and reactivity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The 4-pentenyloxy group in the target compound introduces an unsaturated hydrocarbon chain, which may increase metabolic susceptibility compared to saturated analogs like 2-[2-(propan-2-yloxy)ethyl]piperidine HCl .
- Aromatic substituents (e.g., in GZ-246B) enhance interactions with hydrophobic pockets in biological targets, such as vesicular monoamine transporters (VMATs) .
Neurotransmitter Modulation
Piperidine derivatives with extended alkyl or aromatic substituents, such as GZ-246B, demonstrate potent inhibition of dopamine uptake at VMATs (IC₅₀ values in the nanomolar range) . The 4-pentenyloxy group in the target compound may offer intermediate lipophilicity, balancing blood-brain barrier penetration and target affinity.
Antimicrobial Activity
Compounds like 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (e.g., 6a–f) show broad-spectrum activity against Gram-positive bacteria and fungi .
Metabolic and Stability Considerations
- Unsaturation : The double bond in the 4-pentenyloxy group may undergo oxidation via cytochrome P450 enzymes, leading to epoxide or diol metabolites .
- Ether vs. Thioether Bonds : Ether linkages (as in the target compound) are generally more stable toward hydrolysis than thioether bonds (e.g., methylsulfanyl derivatives) .
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., in GZ-246B) confer metabolic resistance to oxidation compared to aliphatic chains .
Hypothetical Pharmacological Advantages
- The unsaturated chain in 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl may allow for reversible covalent interactions with target proteins, enhancing binding specificity.
- Compared to GZ-246B, the absence of aromatic rings could reduce off-target effects on non-VMAT receptors .
Limitations and Challenges
- Limited data exist on the environmental and toxicological profiles of 4-pentenyloxy-substituted piperidines.
- Synthetic accessibility may be challenging due to the need for selective etherification and purification steps .
Biological Activity
2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride is a synthetic compound with potential biological activities, particularly in the realm of pharmacology. This compound is a derivative of piperidine, a nitrogen-containing heterocyclic compound known for its diverse biological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and therapeutic interventions.
- Molecular Formula : C₁₂H₁₈ClNO
- Molecular Weight : 229.73 g/mol
- Physical State : White crystalline powder
- Solubility : Soluble in water and organic solvents
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems, particularly the serotonin and dopamine pathways. The compound may act as a modulator or inhibitor of specific receptors, influencing neurotransmission and potentially leading to therapeutic effects in conditions such as depression and anxiety.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant interactions with serotonin receptors, particularly the serotonin reuptake transporter (SERT). This interaction can lead to increased serotonin levels in the synaptic cleft, which may alleviate symptoms of depression and anxiety disorders .
2. Antinociceptive Properties
Studies have shown that piperidine derivatives can possess antinociceptive properties, suggesting potential applications in pain management. The modulation of pain pathways through opioid receptor interactions has been observed, indicating that this compound may also exhibit similar effects .
3. HDAC Inhibition
Recent findings suggest that derivatives of piperidine, including this compound, may function as histone deacetylase (HDAC) inhibitors. This action is significant in cancer therapy and neurodegenerative disease treatment, as HDAC inhibition can lead to increased acetylation of histones and subsequent gene expression changes that promote cell differentiation and apoptosis in cancer cells .
Case Study 1: Antidepressant Activity
A study conducted on compounds structurally related to this compound demonstrated their efficacy as selective serotonin reuptake inhibitors (SSRIs). The compounds showed micromolar affinity for SERT, indicating their potential use in treating depression without the common side effects associated with traditional SSRIs .
Case Study 2: Pain Management
In a preclinical model assessing antinociceptive effects, piperidine derivatives were administered to evaluate their impact on pain response. The results indicated a significant reduction in pain sensitivity, suggesting that compounds like this compound could be developed as analgesics .
Comparative Analysis
Q & A
Basic Research Questions
Q. What safety protocols should researchers follow when handling 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, and ensure proper ventilation in storage areas. Refer to Safety Data Sheets (SDS) for GHS hazard classifications, which indicate flammability, toxicity, and environmental risks . In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention. Store the compound in a cool, dry place away from oxidizing agents .
Q. How can the solubility of this compound be experimentally determined?
- Methodological Answer : Conduct a stepwise solubility screen using polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane, dichloromethane). Prepare saturated solutions at room temperature and analyze via gravimetric or UV-Vis spectroscopy methods. For limited data scenarios, extrapolate from structurally similar piperidine derivatives, such as 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, which exhibits moderate solubility in polar aprotic solvents .
Q. What are the critical steps in synthesizing piperidine-based hydrochlorides like this compound?
- Methodological Answer : Follow established protocols for piperidine functionalization, such as nucleophilic substitution or reductive amination. For example, in analogous syntheses, reactions involving dichloromethane as a solvent and sodium hydroxide as a base yield high-purity products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, substitution reactions with halogenating agents (e.g., Br₂ or Cl₂) may require controlled temperatures (0–5°C) to minimize side products. Monitor reaction progress via TLC or HPLC and adjust stoichiometry based on real-time data .
Q. How should researchers resolve contradictions in reactivity data under varying pH conditions?
- Methodological Answer : Perform comparative kinetic studies at pH 3–10 to assess protonation effects on the piperidine nitrogen. Use NMR or FTIR to track structural changes. For instance, the basicity of the piperidine ring (pKa ~10–11) influences nucleophilic reactivity, which may explain discrepancies in substitution rates . Cross-validate findings with computational models (e.g., DFT calculations) to identify transition states .
Q. What computational tools are effective for predicting the ecological toxicity of this compound?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models like EPI Suite or TEST to estimate biodegradation and bioaccumulation potential. For piperidine derivatives, logP values >2 suggest moderate bioaccumulation risk. Pair in silico predictions with microtox assays using Daphnia magna or algae for validation .
Q. How can heterogeneous catalysis be applied to enhance the sustainability of synthesis routes?
- Methodological Answer : Test immobilized catalysts (e.g., Pd/C or zeolites) to reduce metal leaching and improve recyclability. For etherification steps (e.g., pentenyloxy group attachment), solid acid catalysts like Amberlyst-15 can replace traditional HCl gas, minimizing waste .
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA to compare effects across concentrations. For limited datasets, bootstrap resampling can improve confidence intervals .
Q. How can researchers integrate spectroscopic data to confirm the compound’s structural integrity?
- Methodological Answer : Combine ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify the piperidine ring and pentenyloxy chain. For hydrochloride salts, FTIR peaks at 2400–2600 cm⁻¹ confirm the NH⁺Cl⁻ moiety. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
